

# Entinostat pharmacokinetics half-life Cmax AUC

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Entinostat

CAS No.: 209783-80-2

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## Entinostat Pharmacokinetics at a Glance

The table below summarizes the key quantitative PK parameters for **Entinostat** from the identified studies.

Population / Model	Dose & Regimen	Cmax	AUC	t <sub>1/2</sub> (Half-life)	Source
Human (Pediatric)	4 mg/m <sup>2</sup> , weekly (po)	140.8 nM (53 ng/mL)	3087 nMh (1162 ngh/mL)	45 hours	[1]
Human (Chinese Postmenopausal Patients)	5 mg, weekly (po)	Data suggests dose-proportional increase	Data suggests dose-proportional increase	Not specified in detail	[2]
Human (Japanese Postmenopausal Patients)	3 mg, 5 mg, weekly; 10 mg, single dose (po)	Increased dose-proportionally	Increased dose-proportionally	Not specified in detail	[3]
Mouse (Preclinical Model)	4 mg/kg, single dose (po)	4710 ± 1260 nM	AUC <sub>0-24h</sub> : 2510 nM*h	Data not explicitly stated	[1]

## Key Experimental Methodologies

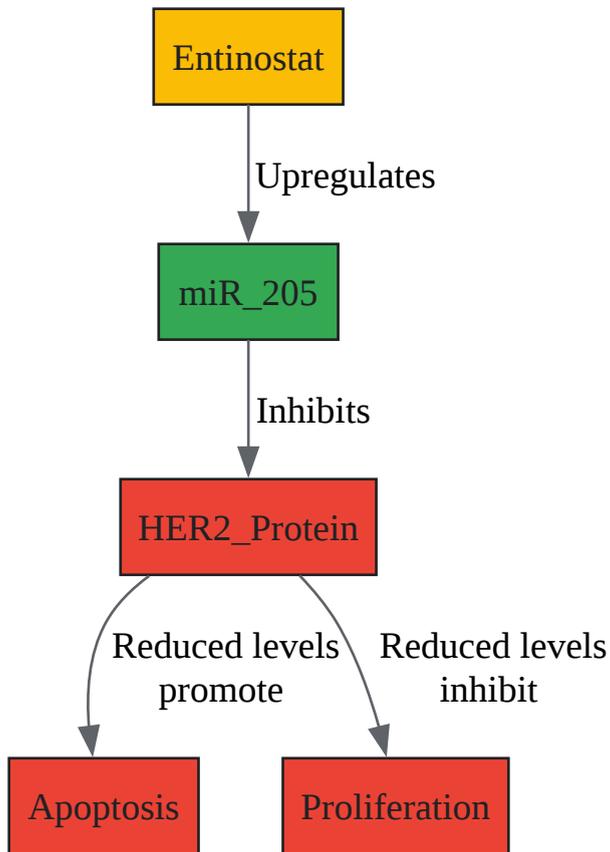
The PK data was generated using robust, industry-standard methods, primarily from clinical trial reports.

- **Study Designs:** The human data comes from Phase I clinical trials, which often use a "3+3" dose-escalation design to assess safety, tolerability, and PK in specific populations (e.g., Chinese or Japanese patients with breast cancer) [2] [3]. Preclinical data was obtained from mouse models, such as patient-derived xenografts (PDX) [1].
- **Bioanalytical Method:** A primary method for quantifying **Entinostat** concentration in plasma is **liquid chromatography–tandem mass spectrometry (LC-MS/MS)**, a highly specific and sensitive technique [2].
- **PK Analysis:** Pharmacokinetic parameters like C<sub>max</sub>, AUC, and half-life are typically calculated from plasma concentration-time data using **standard non-compartmental analysis** with specialized software (e.g., Phoenix WinNonlin) [2].

## Mechanisms of Action and Signaling Pathways

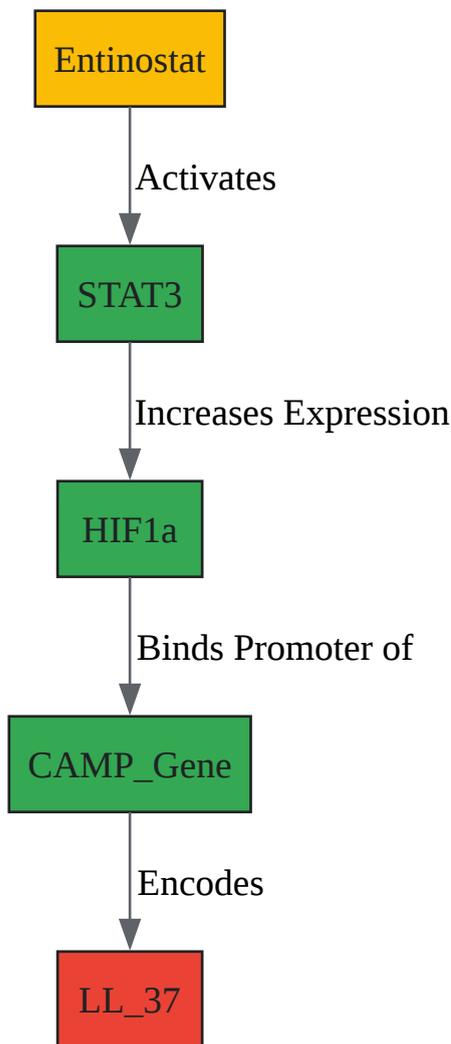
**Entinostat** is a class I-selective histone deacetylase inhibitor (HDACi). Its anti-tumor effects are mediated through multiple mechanisms, including two key pathways detailed below.

**1. HER2 Downregulation in Gastric Cancer** In HER2-amplified gastric cancer cells, **Entinostat** downregulates HER2 protein expression, leading to reduced tumor cell survival and proliferation [4].



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**2. Induction of Antimicrobial Peptide LL-37** **Entinostat** can also upregulate the human antimicrobial peptide LL-37 by activating specific transcription factors, a mechanism relevant to innate immunity [5].



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## Key PK and Development Considerations

- **Dose-Proportional PK:** Clinical studies in Chinese and Japanese populations indicate that **Entinostat**'s exposure (C<sub>max</sub> and AUC) increases proportionally with the dose, which simplifies dosing predictions [2] [3].
- **Long Half-Life:** The observed half-life of around 45 hours in pediatric patients supports a once-weekly dosing regimen [1].
- **No Significant Drug Interaction:** The PK profile of **Entinostat** was not significantly affected by co-administration with Exemestane, which is favorable for combination therapy [2].
- **Critical Trough Levels:** Preclinical research suggests that maintaining a trough concentration above 1 nM is crucial for sustained target suppression (e.g., PAX3::FOXO1 protein levels), a key factor for dosing schedule design [1].

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